3,6-Dichloro-2-methoxybenzyl alcohol

Descripción general

Descripción

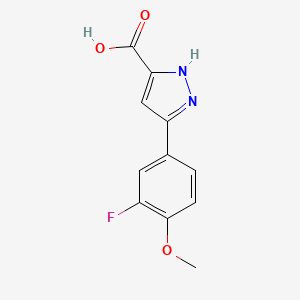

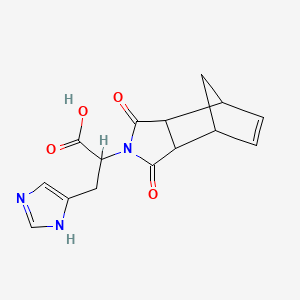

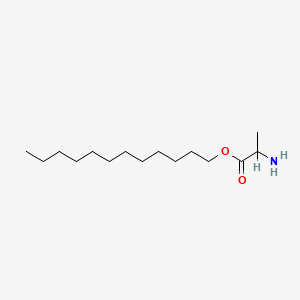

3,6-Dichloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . It has been researched by chemists, toxicologists, and biologists in recent years.

Synthesis Analysis

The synthesis of this compound involves a reaction with borane-THF in tetrahydrofuran at 0 - 80°C . The starting material is 3,6-dichloro-2-methoxybenzoic acid, which reacts with borane-tetrahydrofuran complex solution . The mixture is stirred at 80°C overnight, then cooled to room temperature, quenched with 2N HCl, and extracted with ethyl acetate . The organic layer is washed, dried, and concentrated to give the final product .Aplicaciones Científicas De Investigación

Oxidative Removal and Orthogonal Alcohol Deprotection

- The practical removal of p-methylbenzyl (MBn) protections from alcohols using 2,3-dichloro-5,6-dicyano-p-benzoquinone is a novel synthetic strategy in organic compounds. This process selectively removes MBn groups while tolerating ceric ammonium nitrate, leading to chemoselective removal of the p-methoxybenzyl group in the presence of MBn groups (Ikeuchi et al., 2019).

Lignin-Carbohydrate Complex Analysis

- 3,6-Dichloro-2-methoxybenzyl alcohol plays a role in understanding the structure of lignin-carbohydrate complexes in pine wood. It aids in confirming the linkage of sugar moieties in conifer lignin through benzyl ether bonds (Koshijima et al., 1984).

Acid Treatment of Kraft Lignin

- In studies involving acid treatment of Kraft lignin and vanillyl alcohol, this compound serves as a model compound. It helps in understanding changes in hydroxyl content and molar masses of extracted fractions, which influences the antioxidant properties in polypropylene (Pouteau et al., 2005).

Deprotection of Benzyl Esters

- The compound has been used as a protecting group for carboxylic acids. 4-Methoxy-α-methyl benzyl esters, derived from it, can be hydrolyzed efficiently, showcasing its utility in the context of functional group compatibility in organic synthesis (Yoo et al., 1990).

Biotransformation in Fungi

- This compound undergoes biotransformation under anaerobic conditions, as seen in its conversion to 3,5-dichloro-4-hydroxybenzyl alcohol. This research helps understand the environmental fate of chloroaromatic fungal metabolites (Verhagen et al., 1998).

Enzyme Inhibition by Chlorinated Compounds

- The compound's role in inhibiting chitin synthase activity, observed in mushroom cultures, is significant for understanding the biological activity of chlorinated aromatic compounds (Pfefferle et al., 1990).

Selective Photocatalytic Oxidation

- Studies on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, demonstrate the application of this compound in enhancing selectivity and conversion efficiency in photocatalytic processes (Higashimoto et al., 2009).

Mecanismo De Acción

Target of Action

3,6-Dichloro-2-methoxybenzyl alcohol, also known as (3,6-Dichloro-2-methoxyphenyl)methanol, is a compound that has been researched by chemists, toxicologists, and biologists. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral, and local anesthetic properties . In vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal against a number of viruses associated with the common cold which is observed by a reduction in the viral load .

Result of Action

Administration of dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration . This suggests that the compound has a direct effect on the cells of the throat, likely due to its antiseptic and local anesthetic properties.

Propiedades

IUPAC Name |

(3,6-dichloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPTWNJSENXENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)

![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)